

# Dihydromyrcenol degradation pathways with ozone and hydroxyl radicals.

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## Compound of Interest

Compound Name: Dihydromyrcenol

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An In-depth Technical Guide on the Atmospheric Degradation Pathways of **Dihydromyrcenol** with Ozone and Hydroxyl Radicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase degradation pathways of **dihydromyrcenol**, a common fragrance ingredient, when reacting with ozone ( $O_3$ ) and hydroxyl radicals ( $\bullet OH$ ). Understanding these degradation pathways is crucial for assessing the environmental fate and potential impact of this volatile organic compound (VOC) on indoor and outdoor air quality.

## Core Degradation Reactions and Kinetics

**Dihydromyrcenol** (2,6-dimethyl-7-octen-2-ol) is primarily removed from the atmosphere through reactions with ozone and hydroxyl radicals. The kinetics of these reactions determine the atmospheric lifetime of **dihydromyrcenol** and the rate of formation of secondary products.

### Reaction with Hydroxyl Radicals ( $\bullet OH$ )

The reaction with hydroxyl radicals is a significant degradation pathway for **dihydromyrcenol**. The bimolecular rate constant for this reaction has been determined experimentally.

### Reaction with Ozone ( $O_3$ )

The gas-phase reaction of **dihydromyrcenol** with ozone is relatively slow. An upper limit for the bimolecular rate constant has been established. It is important to note that surface reactions of **dihydromyrcenol** with ozone can be more significant, with reaction probabilities being highly sensitive to humidity and the nature of the surface.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the key quantitative data for the gas-phase reactions of **dihydromyrcenol** with hydroxyl radicals and ozone.

Table 1: Bimolecular Rate Constants at  $297 \pm 3$  K and 1 atm

Reactant	Rate Constant (k) in $\text{cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	Reference
•OH	$(38 \pm 9) \times 10^{-12}$	[2][3]
O <sub>3</sub>	$< 2 \times 10^{-18}$	[2][3]

Table 2: Identified Gas-Phase Reaction Products

Degradation Pathway	Identified Products	Reference
Dihydromyrcenol + •OH	Acetone, 2-Methylpropanal, 2-Methylbutanal, Ethanedial (Glyoxal), 2-Oxopropanal (Methylglyoxal)	[2][3][4]
Dihydromyrcenol + O <sub>3</sub>	Acetone, 2-Methylpropanal, 2-Methylbutanal, Ethanedial (Glyoxal), 2-Oxopropanal (Methylglyoxal)	[2][3][4]

## Experimental Protocols

The data presented in this guide are based on established experimental methodologies for studying gas-phase atmospheric reactions.

## Determination of Rate Constants (Relative Rate Technique)

The rate constant for the reaction of **dihydromyrcenol** with hydroxyl radicals was determined using the relative rate technique.<sup>[3]</sup>

- Principle: The decay of **dihydromyrcenol** is measured relative to the decay of a reference compound with a known reaction rate constant with the oxidant (e.g.,  $\bullet\text{OH}$ ).
- Experimental Setup: Experiments are typically conducted in a Teflon reaction chamber at a specific temperature and pressure (e.g.,  $297 \pm 3$  K and 1 atm).<sup>[4]</sup>
- Procedure:
  - Known concentrations of **dihydromyrcenol** and a reference compound (e.g., decane, 2-butanol, or 2,5-dimethylfuran) are introduced into the reaction chamber.<sup>[4]</sup>
  - A source of the oxidant (e.g., photolysis of methyl nitrite in the presence of NO for  $\bullet\text{OH}$  generation) is introduced to initiate the reaction.<sup>[4]</sup>
  - The concentrations of **dihydromyrcenol** and the reference compound are monitored over time using Gas Chromatography-Mass Spectrometry (GC/MS).
  - A plot of  $\ln([\text{dihydromyrcenol}]_0/[\text{dihydromyrcenol}]_t)$  versus  $\ln([\text{Reference}]_0/[\text{Reference}]_t)$  yields a straight line. The slope of this line multiplied by the known rate constant of the reference compound gives the rate constant for the reaction of **dihydromyrcenol**.<sup>[4]</sup>

## Product Identification

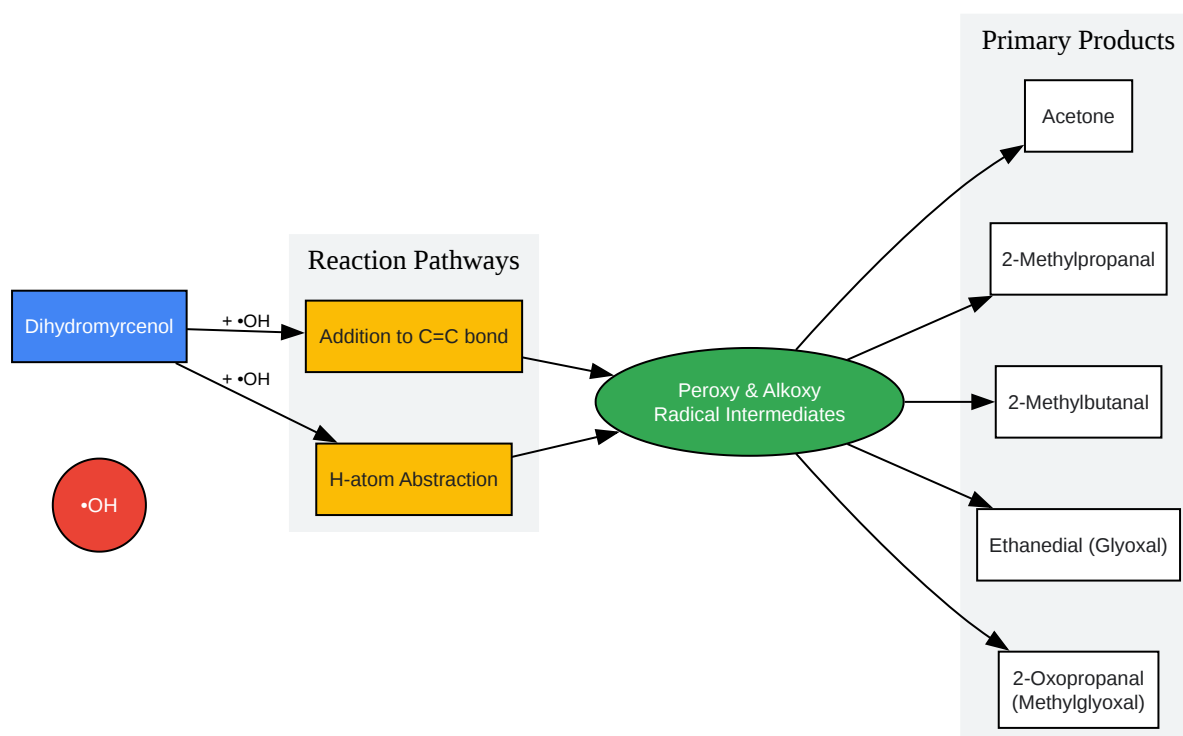
The identification of reaction products is a critical step in elucidating the degradation pathways.

- Direct Gas-Phase Sampling and Analysis: The contents of the reaction chamber are directly sampled and analyzed using GC/MS to identify volatile products.<sup>[4]</sup>
- Chemical Derivatization: To identify carbonyl, alcohol, and carboxylic acid products that are not easily detected by direct analysis, chemical derivatization techniques are employed.<sup>[4]</sup>

- O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This agent is used to derivatize carbonyl compounds, converting them into more stable and readily analyzable oximes.[2][3]
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This agent is used to derivatize alcohols and carboxylic acids, increasing their volatility for GC/MS analysis.[2][3]
- Solid-Phase Microextraction (SPME): SPME fibers can be used for sampling terpenes and their oxidation products from the gas phase, followed by analysis using GC with a flame ionization detector (GC-FID).[5][6][7]

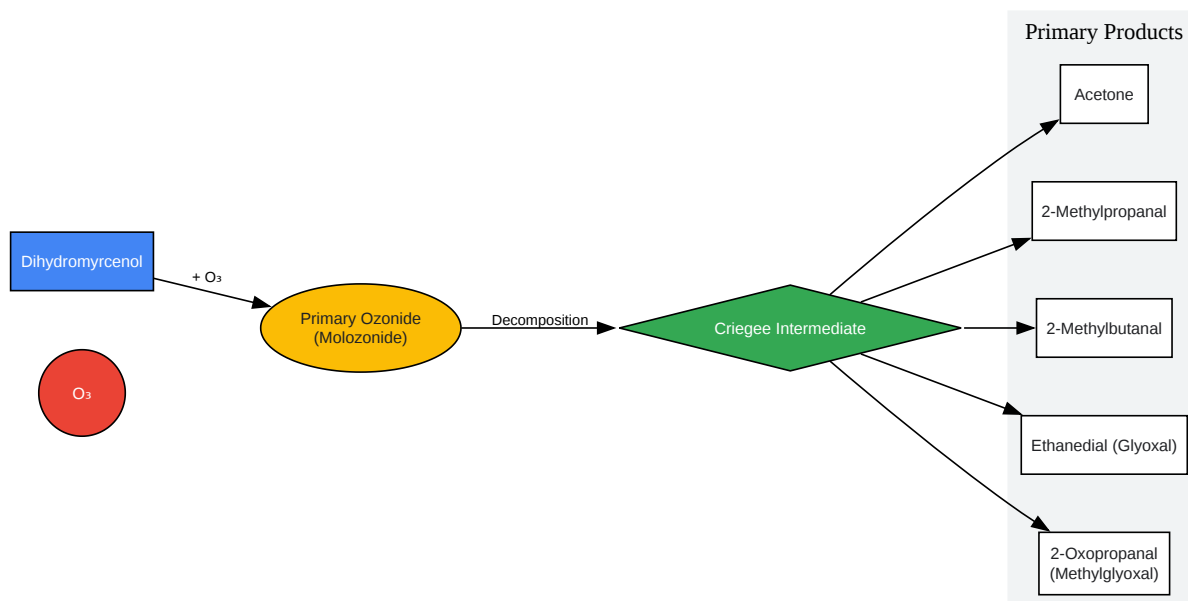
## Degradation Pathway Visualizations

The following diagrams illustrate the proposed degradation pathways of **dihydromyrcenol** with hydroxyl radicals and ozone.



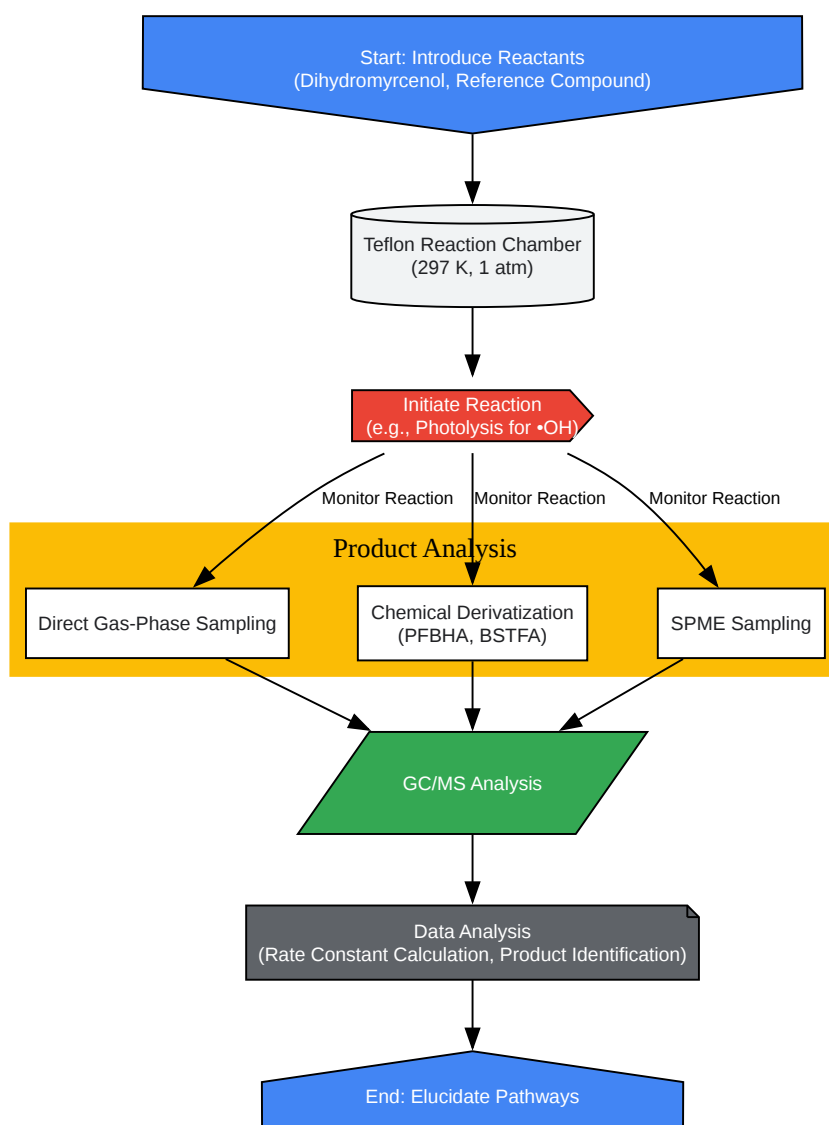
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Caption: Reaction pathways of **dihydromyrcenol** with hydroxyl radicals.



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Caption: Ozonolysis degradation pathway of **dihydromyrcenol**.



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Caption: General experimental workflow for studying gas-phase reactions.

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